molecular formula C18H12FN5S B1202279 6-Amino-1-(4-fluorophenyl)-3-methyl-4-thiophen-2-yl-5-pyrazolo[3,4-b]pyridinecarbonitrile

6-Amino-1-(4-fluorophenyl)-3-methyl-4-thiophen-2-yl-5-pyrazolo[3,4-b]pyridinecarbonitrile

Cat. No. B1202279
M. Wt: 349.4 g/mol
InChI Key: UBLCHLNCMIOPPV-UHFFFAOYSA-N
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Description

6-amino-1-(4-fluorophenyl)-3-methyl-4-thiophen-2-yl-5-pyrazolo[3,4-b]pyridinecarbonitrile is a member of pyrazoles and a ring assembly.

Scientific Research Applications

Synthesis and Medicinal Applications

  • Pyrazolo[3,4-b]pyridine derivatives, including 6-Amino-1-(4-fluorophenyl)-3-methyl-4-thiophen-2-yl-5-pyrazolo[3,4-b]pyridinecarbonitrile, have been synthesized and explored for their potential in medicinal applications. For example, a study conducted by El-Borai, Rizk, Abd‐Aal, and El-Deeb (2012) demonstrated the synthesis of these compounds and their evaluation for antibacterial, antifungal, and antitumor activities. Specifically, these compounds showed significant activity against Gram-positive and Gram-negative bacteria, as well as certain fungi and liver cell lines (El-Borai et al., 2012).

Chemical Interactions and Properties

  • The interactions of similar pyrazolo[3,4-b]pyridinecarbonitriles with lysozyme have been studied, highlighting the importance of such compounds in biochemical research. Wu, Lian, Shen, and Wan (2007) investigated the binding and fluorescence quenching properties of these compounds with lysozyme, revealing significant insights into their biochemical interactions and potential applications in understanding protein-ligand interactions (Wu et al., 2007).

Corrosion Inhibition Applications

  • In industrial applications, pyrazolo[3,4-b]pyridine derivatives have been identified as potential corrosion inhibitors. Dandia, Gupta, Singh, and Quraishi (2013) synthesized such compounds and evaluated their effectiveness in protecting mild steel in acidic environments. Their research indicated that these compounds exhibit properties that make them suitable as corrosion inhibitors in industrial settings (Dandia et al., 2013).

Synthesis and Structural Analysis

  • The synthesis and structural analysis of pyrazolo[3,4-b]pyridinecarbonitriles have been extensively studied, providing valuable information on their chemical properties and potential uses. Researchers like El-Dean, Abdel-Mohsen, Elossaily, and Hussein (2016) have explored various synthetic pathways and characterized these compounds, contributing to a deeper understanding of their chemistry and potential applications (El-Dean et al., 2016).

properties

Product Name

6-Amino-1-(4-fluorophenyl)-3-methyl-4-thiophen-2-yl-5-pyrazolo[3,4-b]pyridinecarbonitrile

Molecular Formula

C18H12FN5S

Molecular Weight

349.4 g/mol

IUPAC Name

6-amino-1-(4-fluorophenyl)-3-methyl-4-thiophen-2-ylpyrazolo[3,4-b]pyridine-5-carbonitrile

InChI

InChI=1S/C18H12FN5S/c1-10-15-16(14-3-2-8-25-14)13(9-20)17(21)22-18(15)24(23-10)12-6-4-11(19)5-7-12/h2-8H,1H3,(H2,21,22)

InChI Key

UBLCHLNCMIOPPV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=C(C(=N2)N)C#N)C3=CC=CS3)C4=CC=C(C=C4)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Amino-1-(4-fluorophenyl)-3-methyl-4-thiophen-2-yl-5-pyrazolo[3,4-b]pyridinecarbonitrile
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6-Amino-1-(4-fluorophenyl)-3-methyl-4-thiophen-2-yl-5-pyrazolo[3,4-b]pyridinecarbonitrile
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6-Amino-1-(4-fluorophenyl)-3-methyl-4-thiophen-2-yl-5-pyrazolo[3,4-b]pyridinecarbonitrile
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6-Amino-1-(4-fluorophenyl)-3-methyl-4-thiophen-2-yl-5-pyrazolo[3,4-b]pyridinecarbonitrile
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6-Amino-1-(4-fluorophenyl)-3-methyl-4-thiophen-2-yl-5-pyrazolo[3,4-b]pyridinecarbonitrile
Reactant of Route 6
6-Amino-1-(4-fluorophenyl)-3-methyl-4-thiophen-2-yl-5-pyrazolo[3,4-b]pyridinecarbonitrile

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